![molecular formula C20H23ClN2O6S B3941353 1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3941353.png)
1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid
Descripción general
Descripción
This compound is a piperazine derivative, characterized by the presence of a benzylsulfonyl group and a chlorophenylmethyl group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid involves several steps, typically starting with the preparation of the piperazine core. The synthetic route often includes:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride, which is then reacted with the piperazine core.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the piperazine core reacts with 2-chlorobenzyl chloride.
Addition of Oxalic Acid: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chlorophenylmethyl group, potentially converting it to a phenylmethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the chlorophenylmethyl group can be replaced by other nucleophiles.
Hydrolysis: The oxalate salt can undergo hydrolysis, leading to the release of oxalic acid and the free base of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new piperazine derivatives with potential pharmaceutical applications.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies for its antitumor activity, with the ability to inhibit the growth of various cancer cell lines. It also exhibits antifungal, antibacterial, and antiviral activities.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action of 1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid is not fully understood. it is believed to exert its effects by inhibiting the activity of specific enzymes and receptors. This inhibition can lead to various pharmacological effects, including the induction of apoptosis in cancer cells, inhibition of microbial growth, and modulation of inflammatory pathways.
Comparación Con Compuestos Similares
1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid can be compared with other piperazine derivatives, such as:
1-Benzylsulfonyl-4-[(2-chloro-4-fluorophenyl)methyl]piperazine: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and biological activity.
1-Benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine: Without the oxalic acid component, this compound may have different solubility and stability characteristics.
1-Benzylsulfonyl-4-[(2-chlorobenzyl)piperazine oxalate: This compound is closely related and has been studied for its antitumor, antifungal, antibacterial, and antiviral activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-benzylsulfonyl-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S.C2H2O4/c19-18-9-5-4-8-17(18)14-20-10-12-21(13-11-20)24(22,23)15-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMVBNJGJEATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


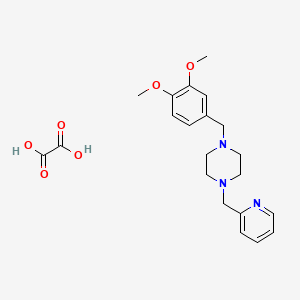
![3-[(cyclobutylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3941282.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3941288.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-ethylthiourea](/img/structure/B3941292.png)
![methyl 2-[4-(3-methylbutoxy)phenyl]-4-quinolinecarboxylate](/img/structure/B3941296.png)
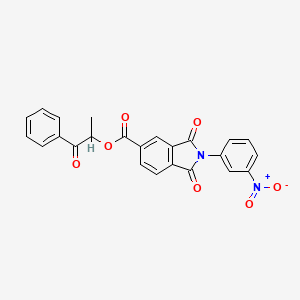
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid](/img/structure/B3941322.png)
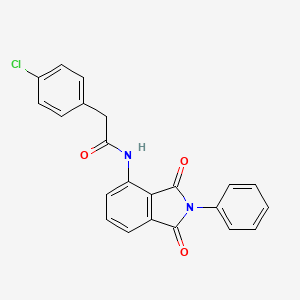
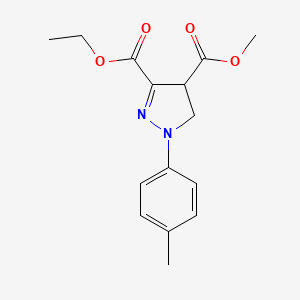
![1,3-BENZOTHIAZOL-2-YL (9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YLMETHYL) SULFIDE](/img/structure/B3941354.png)
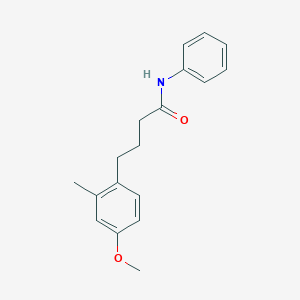
![N-[(2-chloro-4-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3941370.png)
![6-Amino-3-naphthalen-1-yl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
![4-[(E)-1-(ISOPENTYLAMINO)ETHYLIDENE]-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3941377.png)
